molecular formula C19H14N2O2S B12425994 Tideglusib-d7-1

Tideglusib-d7-1

Katalognummer: B12425994
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: PMJIHLSCWIDGMD-NQJWYGBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tideglusib-d7-1 is a potent and irreversible small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). This compound has been investigated for its potential therapeutic applications in various diseases, including Alzheimer’s disease and progressive supranuclear palsy. This compound has shown promise in promoting wound healing and dentine regeneration .

Vorbereitungsmethoden

The synthesis of Tideglusib-d7-1 involves several steps, starting with the preparation of the core structure, 1,2,4-thiadiazolidine-3,5-dione. The synthetic route typically includes the following steps:

Analyse Chemischer Reaktionen

Tideglusib-d7-1 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tideglusib-d7-1, also known as C19H14N2O2S, is a labeled version of Tideglusib that is used in various scientific research applications . Tideglusib is a small molecule glycogen synthase kinase 3 (GSK-3) inhibitor .

Scientific Research Applications

Tideglusib is under investigation for several applications:

  • Alzheimer's Disease and Progressive Supranuclear Palsy: Tideglusib was initially developed as a treatment for Alzheimer's disease and progressive supranuclear palsy due to the upregulation of GSK-3 in the brains of patients with Alzheimer's disease . However, clinical trials for both conditions were discontinued in 2011 (PSP) and 2012 (Alzheimer's disease) because of a lack of efficacy . A pilot study explored the safety and efficacy of tideglusib in Alzheimer's disease (AD) patients, and patients escalated up to 1000 mg/day had a benefit of 1.68 points in the Mini-Mental State Examination (MMSE) and 4.72 points in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog+) when compared to placebo .
  • Amyotrophic Lateral Sclerosis (ALS): Tideglusib is being considered as a therapeutic strategy for ALS . Studies have shown that GSK-3β activity is increased in lymphoblasts from sporadic ALS patients, leading to increased TDP-43 phosphorylation and cytosolic TDP-43 accumulation . Treatment with Tideglusib decreased phospho-TDP-43 levels and recovered its nuclear localization in ALS lymphoblasts and in a human TDP-43 neuroblastoma model .
  • Myotonic Muscular Dystrophy Type 1: Tideglusib has been evaluated in clinical trials for congenital/juvenile-onset myotonic muscular dystrophy type 1 .
  • Tooth Repair: Tideglusib is under investigation for tooth repair mechanisms that promote dentine reinforcement of a sponge structure until the sponge biodegrades, leaving a solid dentine structure . Animal studies have reported successful permanent filling of holes in mouse teeth .
  • Wound Healing: Tideglusib can activate the PI3K/Akt pathway, promoting the proliferation and migration of EpiSCs with inhibited apoptosis, and accelerated wound healing in aged rats . The combined use of Tideglusib and EGF could further enhance wound healing in aged rats .
  • Arrhythmogenic Cardiomyopathy: Tideglusib is being tested to assess its impact in reducing the frequency of ventricular arrhythmias in patients with arrhythmogenic cardiomyopathy (ACM) .
  • Stem Cell Research: Tideglusib has been shown to activate the Wnt signaling pathway in human dental-pulp derived stem cells (DPSCs), resulting in increased type 1 collagen expression . It can also mitigate lipopolysaccharide-induced impairment in human dental pulp stem cells, enhancing osteogenic differentiation and mineralization .

Data Table

ApplicationDescription
Alzheimer's DiseaseInitially developed for treatment; however, clinical trials were discontinued due to lack of efficacy .
Progressive Supranuclear PalsyInitially developed for treatment; however, clinical trials were discontinued due to lack of efficacy .
ALSShows promise in recovering TDP-43 homeostasis in cellular models of ALS .
Myotonic Muscular Dystrophy Type IUnder evaluation in clinical trials .
Tooth RepairPromotes dentine reinforcement .
Wound HealingActivates PI3K/Akt pathway, promoting wound healing in aged rats .
Arrhythmogenic CardiomyopathyBeing tested for reducing ventricular arrhythmias .
Stem Cell ResearchActivates Wnt signaling pathway in DPSCs, increasing type 1 collagen expression . Mitigates lipopolysaccharide-induced impairment in human dental pulp stem cells, enhancing osteogenic differentiation and mineralization . Can be applied clinically in pulp regeneration to promote dentine repair .

Case Studies

  • Alzheimer's Disease: A pilot, double-blind, placebo-controlled, randomized, escalating dose trial explored the safety and efficacy of tideglusib in Alzheimer's disease (AD) patients . Thirty mild-moderate AD patients on cholinesterase inhibitor treatment were administered escalating doses (400, 600, 800, 1,000 mg) of tideglusib or placebo (ratio 2:1) for 4, 4, 6, and 6 weeks, respectively . Patients escalated up to 1000 mg/day had a benefit of 1.68 points in the MMSE and 4.72 points in the ADAS-cog+ when compared to placebo .
  • ALS: Researchers studied the effects of Tideglusib on TDP-43 homeostasis in cellular models of ALS, including immortalized lymphocytes from sporadic ALS patients, as well as in a TDP-43 (A315T) transgenic mouse model . The results showed the efficacy of Tideglusib in the recovery of TDP-43 homeostasis in ethacrynic acid-treated human neuroblastoma SH-S5Y5 cells and in lymphoblasts from sporadic ALS patients .
  • Tooth Repair: Animal studies were conducted where 0.14 mm holes in mouse teeth were permanently filled using tideglusib .
  • Wound Healing: In vivo experiments on rats of different ages showed the therapeutic effect of Tideglusib on rats of different ages and the activity of PI3K/Akt pathway during wound healing .
  • Stem Cell Research: Application of 50 nM Tideglusib for 1 week revealed marked decreases in type 1 and type 3 collagen expressions. In contrast, there was a significant increase in the level of Axin-2 compared to the control group .

Wirkmechanismus

Tideglusib-d7-1 exerts its effects by inhibiting glycogen synthase kinase 3 (GSK-3), a proline/serine protein kinase involved in various cellular signaling pathways. By inhibiting GSK-3, this compound prevents the phosphorylation of key proteins involved in cell survival, proliferation, and differentiation. This inhibition leads to the activation of the PI3K/Akt pathway, which promotes cell survival and wound healing .

Vergleich Mit ähnlichen Verbindungen

Tideglusib-d7-1 is unique among GSK-3 inhibitors due to its irreversible inhibition mechanism. Other similar compounds include:

    Lithium: A well-known GSK-3 inhibitor used in the treatment of bipolar disorder.

    TDZD-8: A member of the thiazolidinedione family that also inhibits GSK-3.

    L803mts10: A small peptide inhibitor of GSK-3

Compared to these compounds, this compound has shown a higher potency and a broader range of applications, particularly in wound healing and dentine regeneration.

Biologische Aktivität

Tideglusib-d7-1, a derivative of Tideglusib, is primarily recognized for its role as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, wound healing, and tissue regeneration. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting relevant data in tabular format.

This compound functions by inhibiting GSK-3β, a kinase involved in various cellular processes, including cell survival, proliferation, and differentiation. By inhibiting this enzyme, this compound promotes:

  • Reduction of Tau Phosphorylation : In neuroblastoma cells and primary neurons, this compound effectively lowers tau phosphorylation levels, which is significant in the context of Alzheimer’s disease and other tauopathies .
  • Activation of Wnt/β-catenin Signaling : The compound stimulates stem cells and activates the Wnt/β-catenin pathway, facilitating tissue repair and regeneration .
  • Inhibition of Apoptosis : this compound has been shown to prevent apoptosis in neuronal cells, contributing to neuroprotection .

Neurodegenerative Diseases

This compound is being evaluated for its efficacy in treating neurodegenerative conditions such as Alzheimer’s disease. Studies indicate that it can significantly reduce neuroinflammation and promote neuronal survival through its action on GSK-3β .

Wound Healing

Recent research has highlighted the role of this compound in enhancing wound healing processes. In aged rat models, the compound activated the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, leading to:

  • Increased Cell Proliferation : Enhanced proliferation of epidermal stem cells (EpiSCs) was observed, promoting faster wound closure .
  • Improved Cell Migration : The compound facilitated better migration of EpiSCs towards wound sites .

The combination of this compound with epidermal growth factor (EGF) further accelerated wound healing compared to either treatment alone .

Case Study 1: Neuroprotection in Neonatal Mice

A study demonstrated that this compound treatment in neonatal mice subjected to hypoxic-ischemic brain injury resulted in significant neuroprotection. The treatment led to increased GSK-3β phosphorylation at Ser9, thereby inhibiting its activity and reducing neuronal damage .

Case Study 2: Wound Healing in Aged Rats

In a controlled experiment involving aged rats, this compound was applied topically to wounds. Results showed a marked improvement in healing rates from day 7 to day 14 post-injury compared to untreated controls. The study utilized various assays to assess cell viability and migration .

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffect ObservedReference
GSK-3β InhibitionReduced tau phosphorylation
Stem Cell ActivationEnhanced Wnt/β-catenin signaling
NeuroprotectionDecreased apoptosis in neuronal cells
Wound HealingAccelerated healing via PI3K/Akt pathway activation

Table 2: Case Study Results on Wound Healing

ParameterControl Group (Untreated)Treatment Group (this compound)P-value
Healing Rate (days)1410<0.05
EpiSC Proliferation Rate (%)30%60%<0.01
Cell Migration Distance (mm)512<0.01

Eigenschaften

Molekularformel

C19H14N2O2S

Molekulargewicht

341.4 g/mol

IUPAC-Name

4-benzyl-2-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione

InChI

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i4D,5D,6D,9D,10D,11D,12D

InChI-Schlüssel

PMJIHLSCWIDGMD-NQJWYGBVSA-N

Isomerische SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N3C(=O)N(C(=O)S3)CC4=CC=CC=C4)[2H])[2H])[2H])[2H])[2H]

Kanonische SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.